Methyl 4-(hydroxymethyl)picolinate

Physical Property Solid Handling Crystallization

Researchers often struggle with pyridine intermediates that are either low-melting liquids or high-melting solids, complicating automated dispensing. Methyl 4-(hydroxymethyl)picolinate (mp 74-76 °C) uniquely balances solid-state convenience with solution-phase reactivity. Key advantages: (i) Orthogonal methyl ester & 4-CH₂OH handles permit sequential functionalization for kinase/GPCR libraries; (ii) Oxidation yields 4-carboxy-2-picolinate, a versatile chelating motif; (iii) Ambient-stable crystalline form ensures accurate parallel weighing. Standard purity is 95%, with global shipping.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 317335-15-2
Cat. No. B1592735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(hydroxymethyl)picolinate
CAS317335-15-2
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC=CC(=C1)CO
InChIInChI=1S/C8H9NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3
InChIKeyWEIFQBALQLWZFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(hydroxymethyl)picolinate – Solid Pyridine Building Block


Methyl 4-(hydroxymethyl)picolinate (CAS 317335-15-2) is a pyridine-2-carboxylate derivative bearing a hydroxymethyl substituent at the 4-position. It is a crystalline solid with a melting point of 74–76 °C and a molecular weight of 167.16 g·mol⁻¹ . The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis . Its dual functionality—a methyl ester at the 2-position and a primary alcohol at the 4-position—enables orthogonal derivatization strategies that are not accessible with unsubstituted picolinate esters or regioisomeric analogs.

1
Solid-state handling
Crystalline solid (mp 74–76 °C) supports precise weighing and recrystallization-based purification in multi-step synthesis.
2
Orthogonal derivatization
Dual functionality – methyl ester at C2 and primary alcohol at C4 – enables independent chemical modifications without protecting group conflicts.
3
Pharma / agro building block
Pyridine-2-carboxylate core with 4-hydroxymethyl is reported in kinase inhibitor, GPCR modulator, and agrochemical intermediate research.

Advantages Over Unsubstituted and 6-Isomer Picolinates


Unsubstituted picolinate esters (e.g., methyl picolinate, mp 14–19 °C ) and ethyl picolinate (mp ~2 °C ) are low-melting solids or liquids at ambient temperature, limiting their utility in solid-phase handling or crystallization-driven purifications. The 6‑hydroxymethyl isomer (methyl 6‑(hydroxymethyl)picolinate, mp 178 °C [1]) exhibits a much higher melting point, which can complicate solution-phase processing. Only the 4‑hydroxymethyl regioisomer combines a convenient solid-state handling profile (mp 74–76 °C) with a synthetic handle positioned for distinct reactivity in medicinal chemistry programs.

Unsubstituted picolinate esters
Methyl picolinate (mp 14–16 °C) and ethyl picolinate (mp ~2 °C) are low-melting solids or liquids at ambient temperature. Their physical form may limit solid-phase handling and crystallization-driven purification, shifting workflow reliability.
6-Hydroxymethyl regioisomer
Methyl 6-(hydroxymethyl)picolinate exhibits a high melting point (~178 °C) and positions the alcohol adjacent to the pyridine nitrogen. This may complicate solution-phase processing and alter steric/electronic profiles in medicinal chemistry applications.

Quantitative Differentiation Evidence


Solid State and Melting Point Advantage

Methyl 4-(hydroxymethyl)picolinate is a solid at ambient temperature with a measured melting point of 74–76 °C . In contrast, methyl picolinate melts at 14–16 °C (liquid near room temperature) and ethyl picolinate melts at 2 °C (liquid) . This difference enables easier weighing, storage, and purification by recrystallization for the target compound.

Melting point
Data to verify
Target 74–76 °C vs methyl picolinate 14–16 °C / ethyl picolinate 2 °C
Supports solid-state handling context
Vendor-reported values; batch verification advised
Physical Property Solid Handling Crystallization

Regiochemical Differentiation: 4- vs 6-Hydroxymethyl

The 4-hydroxymethyl group of methyl 4-(hydroxymethyl)picolinate is positioned para to the pyridine nitrogen, whereas the 6-hydroxymethyl isomer bears the alcohol adjacent to the nitrogen. Hydroxymethyl pyridines are well-established intermediates for oxidation to aldehydes or carboxylic acids without affecting the pyridine nucleus [1]. The 4‑substitution pattern is particularly valuable in kinase inhibitor scaffolds where para-substituents orient into solvent-exposed regions, while 2,6‑disubstitution is often employed for metal chelation.

Regiochemistry
Class-level inference
4-position (para to N) vs 6-position (ortho to N)
Regioisomeric profile may alter SAR and reactivity
Reported for kinase inhibitor scaffolds; steric differences exist
Regioselectivity Derivatization Medicinal Chemistry

Purity and Analytical Support

Methyl 4-(hydroxymethyl)picolinate is routinely available at ≥95% purity (often 97–98%) with accompanying Certificates of Analysis that include HPLC, NMR, and MS data . This level of analytical characterization is critical for structure–activity relationship studies and for meeting journal submission standards.

Purity & COA
Specification review
95–98% (HPLC/GC)
Supports batch consistency and assay reliability
COA typically includes HPLC, NMR, MS
Purity Analytical Characterization Reproducibility

Defined Hazard Profile

According to Fluorochem, methyl 4-(hydroxymethyl)picolinate carries hazard statements H302, H315, H319, H332, and H335 . This defined profile allows researchers to implement appropriate engineering controls and personal protective equipment, in contrast to uncharacterized or novel analogs where toxicity is unknown.

Hazard profile
Data to verify
H302, H315, H319, H332, H335
Supports lab safety planning
GHS classification per Fluorochem
Safety Toxicology Lab Compliance

Optimal Application Scenarios


Kinase Inhibitor and GPCR Modulator Synthesis

The 4‑hydroxymethyl group serves as a latent aldehyde or carboxylic acid for conjugation to amines or hydrazines, enabling the construction of pyridine-containing heterocycles common in kinase and GPCR-targeted libraries [1]. The solid form facilitates precise weighing for parallel synthesis.

Metal-Chelating Ligand Preparation

Oxidation of the hydroxymethyl group yields 4‑carboxy‑2‑picolinate, a known chelating motif [1]. The 4‑substitution pattern avoids the steric constraints of 6‑substituted analogs, allowing more flexible metal coordination geometries.

Agrochemical Intermediate Development

The picolinate core is a privileged structure in herbicides (e.g., synthetic auxins). The 4‑hydroxymethyl handle permits late‑stage functionalization to modulate physicochemical properties such as log P and aqueous solubility [1].

Application
Selection Property
Validation Focus
Kinase/GPCR library synthesis
Solid form for precise weighing; latent aldehyde/carboxylic acid handle
Amine/hydrazine conjugation efficiency
Metal-chelating ligand preparation
4-substitution may reduce steric hindrance vs 6-isomer
Oxidation to 4-carboxy-2-picolinate; coordination geometry review
Agrochemical intermediate derivatization
Late-stage functionalization via 4-hydroxymethyl group
LogP and aqueous solubility modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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